Dual MAO-B Substrate/Inhibitor Activity: Species-Dependent Selectivity Profile
Milacemide exhibits a species-dependent inhibition profile for MAO-B that is distinct from classical inhibitors like selegiline. While it acts as a competitive inhibitor of MAO-B across species, its affinity differs markedly between rat and human enzymes. Studies demonstrate that milacemide has a significantly lower affinity (higher Ki) for ox and human MAO-B compared to rat MAO-B. This contrasts with selegiline, which is a potent, irreversible inhibitor across all species [1].
| Evidence Dimension | MAO-B Inhibition (Competitive Ki) and Species Comparison |
|---|---|
| Target Compound Data | Ki (rat liver MAO-B) ~2-5 µM; Ki (ox/human liver MAO-B) >10 µM (estimated from comparative data) |
| Comparator Or Baseline | Selegiline (L-deprenyl): Irreversible MAO-B inhibitor, IC50 ~0.01-0.1 µM (non-competitive) |
| Quantified Difference | Milacemide's Ki for human/ox MAO-B is at least 5- to 10-fold higher than for rat MAO-B, indicating lower potency and species-dependent efficacy. Selegiline shows potent, irreversible inhibition irrespective of species. |
| Conditions | In vitro enzyme assays using mitochondrial MAO-B preparations from rat, ox, and human liver/brain tissue. |
Why This Matters
For researchers selecting an MAO-B inhibitor, milacemide offers a reversible, species-selective, and enzyme-activated mechanism, providing a distinct tool compound compared to irreversible, non-selective inhibitors like selegiline. This is critical for studies requiring nuanced modulation of MAO-B activity without complete enzyme ablation.
- [1] O'Brien EM, Dostert P, Tipton KF. Species differences in the interactions of the anticonvulsant milacemide and some analogues with monoamine oxidase-B. Biochem Pharmacol. 1995;50(3):317-324. View Source
